1-Phenyl-4,4'-bipyridin-1-ium dichloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
109001-24-3 |
|---|---|
Molecular Formula |
C16H14Cl2N2 |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
1-phenyl-4-pyridin-1-ium-4-ylpyridin-1-ium;dichloride |
InChI |
InChI=1S/C16H13N2.2ClH/c1-2-4-16(5-3-1)18-12-8-15(9-13-18)14-6-10-17-11-7-14;;/h1-13H;2*1H/q+1;;/p-1 |
InChI Key |
HAHDSMPOWIVHON-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=CC=C(C=C2)C3=CC=[NH+]C=C3.[Cl-].[Cl-] |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies
Established Synthetic Pathways to 1-Phenyl-4,4'-bipyridin-1-ium Dichloride
The construction of the this compound scaffold can be accomplished through several key synthetic routes, each offering distinct advantages in terms of efficiency, scalability, and precursor accessibility.
Zincke Reaction and Related Cyclocondensation Approaches
The Zincke reaction stands as a cornerstone for the synthesis of N-substituted pyridinium (B92312) salts, including this compound. wikipedia.orgrsc.org This reaction transforms a pyridine (B92270) into a pyridinium salt through its reaction with 2,4-dinitro-chlorobenzene and a primary amine. wikipedia.org The initial step involves the formation of an N-(2,4-dinitrophenyl)pyridinium salt, often referred to as a "Zincke salt". wikipedia.orgresearchgate.net This intermediate is typically isolated and purified before further reaction. wikipedia.org
The mechanism proceeds through a nucleophilic addition of the primary amine to the Zincke salt, leading to the opening of the pyridinium ring. wikipedia.org Subsequent steps involve the displacement of 2,4-dinitroaniline (B165453) and the formation of a König salt. wikipedia.org The final cyclization, which is often the rate-determining step, yields the desired N-aryl pyridinium ion through an addition-nucleophilic ring opening and ring closing (ANRORC) mechanism. wikipedia.orgresearchgate.net
This methodology has been successfully employed to synthesize a range of 4,4'-bipyridinium-containing oligomers and macrocycles. rsc.org For instance, the reaction of 1,1'-bis(2,4-dinitrophenyl)-[4,4'-bipyridin]-1,1'-diium dichloride with substituted anilines provides an efficient route to N-aryl bipyridinium derivatives. rsc.orgresearchgate.net The reaction conditions, such as the choice of solvent and temperature, can be optimized to achieve high yields of the target compound.
A general representation of the Zincke reaction for the synthesis of 1-Phenyl-4,4'-bipyridin-1-ium salts is presented below:
| Reactant 1 | Reactant 2 | Product |
| 1-(2,4-Dinitrophenyl)-4,4'-bipyridin-1-ium chloride | Aniline (B41778) | 1-Phenyl-4,4'-bipyridin-1-ium chloride |
This method's adaptability allows for the introduction of various substituents on the phenyl ring by using appropriately functionalized anilines, as will be discussed in section 2.2.1.
Electrochemical Synthesis Techniques for Bipyridinium Compounds
Electrochemical methods offer an alternative and often more sustainable approach to the synthesis of bipyridinium compounds. While specific examples detailing the direct electrochemical synthesis of this compound are not extensively documented in the reviewed literature, related electrochemical N-arylation reactions have been developed. For instance, nickel-catalyzed N-arylation of NH-sulfoximines with aryl halides has been achieved via paired electrolysis, suggesting the potential for similar strategies to be applied to the N-arylation of 4,4'-bipyridine (B149096). nih.gov
Electrochemical approaches can be broadly categorized into cathodic and anodic conversions. acs.org In the context of N-arylation, a plausible mechanism could involve the electrochemical generation of a reactive aryl species that subsequently couples with the nitrogen atom of the 4,4'-bipyridine. The reaction conditions, including the choice of electrodes, solvent, and supporting electrolyte, are critical for achieving high efficiency and selectivity. acs.org
Condensation Reactions and Other Formation Protocols
Direct condensation reactions represent another potential pathway to this compound. While direct condensation of aniline with 4,4'-bipyridine to form the desired product is not a commonly reported high-yield method without activation, related condensation approaches exist. For example, the synthesis of highly substituted pyridines can be achieved through a one-pot C-H alkenylation/electrocyclization/aromatization sequence from imines and alkynes. nih.gov
Furthermore, direct oxidative coupling of anilines under aerobic conditions, catalyzed by materials like CuCo2O4, has been demonstrated for the synthesis of azo compounds. acs.orgnih.govsemanticscholar.org While this specific reaction leads to a different product, it highlights the potential for catalytic systems to facilitate the coupling of aniline derivatives. The development of a catalytic system that promotes the direct N-arylation of 4,4'-bipyridine with aniline would be a valuable addition to the synthetic toolbox for this class of compounds.
Targeted Derivatization and Functionalization Strategies
The functionalization of this compound can be strategically approached by modifying either the phenyl moiety or the bipyridinium core. These modifications are instrumental in fine-tuning the electronic and steric properties of the molecule.
Substitution Pattern Modifications on the Phenyl Moiety
The Zincke reaction is particularly well-suited for introducing a wide array of substituents onto the phenyl ring of this compound. By employing anilines with desired functional groups, a diverse library of derivatives can be synthesized. For example, the use of 4-n-alkoxyanilines in a two-step procedure involving the formation of a Zincke salt from 1-chloro-2,4-dinitrobenzene (B32670) and 4,4'-bipyridine, followed by reaction with the substituted aniline, yields bis(4-alkoxyphenyl)-4,4'-bipyridinium dichlorides. researchgate.net
Similarly, the reaction of a Zincke salt derived from 4,4'-bipyridine with dimethyl 5-aminoisophthalate has been shown to produce 1-(3,5-bis(methoxycarbonyl)phenyl)-[4,4'-bipyridin]-1-ium dichloride in high yield. rsc.org This demonstrates the compatibility of the Zincke reaction with ester functionalities.
The following table summarizes examples of substituted anilines used in the Zincke reaction to produce functionalized 1-Phenyl-4,4'-bipyridin-1-ium derivatives:
| Substituted Aniline | Resulting Phenyl Moiety |
| 4-n-Alkoxyaniline | 4-n-Alkoxyphenyl |
| Dimethyl 5-aminoisophthalate | 3,5-Bis(methoxycarbonyl)phenyl |
These examples underscore the power of the Zincke reaction in creating a variety of substitution patterns on the phenyl group, thereby enabling the systematic investigation of structure-property relationships.
Modifications of the Bipyridinium Core
Modification of the bipyridinium core of this compound presents a more challenging synthetic task but offers opportunities to significantly alter the compound's fundamental properties. The functionalization of pyridine rings, in general, is an active area of research. beilstein-journals.org
One approach involves the direct C-H functionalization of the pyridine rings. Transition-metal-catalyzed reactions have been developed for the C-H alkylation and arylation of pyridine and its derivatives. beilstein-journals.orgnih.gov While these methods have not been extensively applied to pre-formed N-aryl bipyridinium salts, they represent a potential avenue for late-stage functionalization. The electron-deficient nature of the pyridinium rings in this compound might influence the reactivity and regioselectivity of such C-H functionalization reactions.
Another strategy involves the use of N-functionalized pyridinium salts as precursors for site-selective modifications. nih.govresearchgate.net This approach allows for controlled reactions at specific positions of the pyridine ring. While this is often employed in the synthesis of substituted pyridines before quaternization, the principles could potentially be adapted for the post-synthesis modification of the bipyridinium core.
The development of methods for the direct and selective functionalization of the bipyridinium core of this compound remains an area with potential for further exploration and would significantly expand the accessible chemical space for this important class of compounds.
Synthesis of Advanced Analogs for Tunable Properties
The foundational structure of 1-phenyl-4,4'-bipyridin-1-ium serves as a versatile scaffold for the development of advanced analogs with finely-tuned properties. These derivatives, primarily mono- and di-quaternized 4,4'-bipyridine compounds, are building blocks for materials exhibiting responsive characteristics. mdpi.com The primary strategy for creating these analogs involves introducing various functional groups to either the phenyl ring or the bipyridine core, which modulates the electronic and steric nature of the molecule.
The key features that are often exploited and tuned in these derivatives are their redox activity and electrochromic aptitude. mdpi.comresearchgate.net By modifying the molecular structure, researchers can control these properties for applications in areas such as chromic materials. For instance, the introduction of a carboxyl group onto the phenyl ring results in compounds like 1-(3-Carboxylatophenyl)-4,4′-bipyridin-1-ium. nih.gov This particular analog demonstrates how the addition of a functional group can facilitate the formation of supramolecular networks through hydrogen bonding and π–π stacking interactions, with a measured centroid-centroid separation of 3.8276 (9) Å. nih.gov
Another advanced strategy involves the synthesis of derivatives that form betaines upon deprotonation. The introduction of N-vicinal methylene (B1212753) groups, which can be deprotonated, leads to pronounced chromic behavior. This is attributed to a charge transfer from the resulting enolate to the electron-accepting 4,4'-bipyridine skeleton. mdpi.com The synthesis of such advanced analogs allows for the creation of compounds that are responsive to their environment, including changes in solvent or basicity. mdpi.com
The table below summarizes examples of advanced analogs based on the 4,4'-bipyridine structure and their notable properties.
Table 1: Examples of Advanced 4,4'-Bipyridinium Analogs and Their Properties
| Analog Structure | Key Functional Group | Tunable Property / Feature | Source |
|---|---|---|---|
| 1-(3-Carboxylatophenyl)-4,4′-bipyridin-1-ium | Carboxyl (-COOH) | Forms 2D supramolecular networks via hydrogen bonding and π–π stacking. | nih.gov |
| Viologens with Enolates | Enolate | Exhibit strong solvatochromism and environment-responsive chromism. | mdpi.com |
Mechanistic Studies of Synthetic Reactions
Investigation of Quaternization Mechanisms
The synthesis of 1-Phenyl-4,4'-bipyridin-1-ium and its analogs is achieved through a quaternization reaction, which is a type of nucleophilic alkylation. The mechanism is generally understood to be a bimolecular nucleophilic substitution (SN2) reaction. In this process, the lone pair of electrons on one of the nitrogen atoms of the 4,4'-bipyridine molecule acts as a nucleophile, attacking an electrophilic carbon atom, such as one on a phenyl ring bearing a suitable leaving group.
The efficiency and outcome of this quaternization are significantly influenced by steric and electronic factors. Steric hindrance around the nitrogen atom of the pyridine ring can impede the nucleophilic attack. For example, studies on the quaternization of pyridine derivatives have shown that a methyl substituent in the C-2 position (adjacent to the nitrogen) significantly lowers the reaction yield compared to unsubstituted pyridine. mdpi.com In a specific case, the reaction of a tosylate with pyridine yielded 78% of the product, whereas the reaction with 2-methylpyridine (B31789) only yielded 31% under similar conditions. mdpi.com This suggests that for the synthesis of 1-Phenyl-4,4'-bipyridin-1-ium, the substitution pattern on the phenyl reactant is a critical factor influencing the reaction rate.
Furthermore, the nucleophilicity of the pyridine nitrogen plays a crucial role. The presence of electron-donating groups on the bipyridine skeleton would enhance the nitrogen's nucleophilicity, potentially increasing the reaction rate. Conversely, electron-withdrawing groups would decrease it. The basicity of the amine can also be a factor; however, studies have shown that a stronger base does not necessarily translate to a higher quaternization yield, indicating that nucleophilicity and steric accessibility are the dominant mechanistic factors. mdpi.com
Role of Reaction Parameters and Catalysis
The conditions under which quaternization is performed are critical to the success of the synthesis. Key parameters such as solvent, temperature, reactant concentrations, and the nature of the leaving group must be carefully controlled to achieve desired yields and reaction rates.
Reaction Parameters:
Solvent: The choice of solvent is crucial as the SN2 mechanism is sensitive to the reaction medium. Polar aprotic solvents like acetonitrile (B52724) or sulpholane are commonly used. mdpi.comrsc.org Kinetic studies on the quaternization of pyridine derivatives in sulpholane have shown a linear dependence of the natural log of the rate constant (ln k) on the dielectric constant of the medium, which is influenced by reactant concentrations. rsc.org
Temperature: Quaternization reactions often require elevated temperatures to proceed at a reasonable rate. Reactions are frequently conducted at temperatures ranging from 70 °C to 100 °C. mdpi.com This thermal energy is necessary to overcome the activation energy of the reaction.
Leaving Group: The nature of the leaving group on the electrophile is a determining factor for the reaction rate. Good leaving groups, such as tosylates or mesylates, are often employed to facilitate the nucleophilic substitution. mdpi.com
Steric and Inductive Effects: Kinetic data from related pyridine quaternization reactions highlight the interplay of steric and inductive effects. For instance, comparing the reaction of 4-methyl pyridine and 4-ethyl pyridine with alkyl bromides shows slight differences in rate constants, attributed to the different inductive effects of the alkyl groups. rsc.orgresearcher.life
The following table presents kinetic data from a study on the quaternization of substituted pyridines, which provides insight into the factors affecting these reactions.
Table 2: Kinetic Data for Quaternization of Pyridine Derivatives in Sulpholane at 319.2 K
| Pyridine Derivative | Alkyl Bromide | Activation Energy (E/kJ mol⁻¹) | Rate Constant (10⁵k/dm³ mol⁻¹ s⁻¹) |
|---|---|---|---|
| 4-methyl pyridine | n-propyl bromide | 66.0 ± 1.1 | 8.21 |
| 4-ethyl pyridine | n-propyl bromide | 63.3 ± 2.2 | 8.70 |
| 4-methyl pyridine | n-butyl bromide | 65.0 ± 0.7 | 7.10 |
| 4-ethyl pyridine | n-butyl bromide | 63.0 ± 1.5 | 7.71 |
Data sourced from references rsc.orgresearcher.life.
Electrochemical Properties and Redox Behavior
Fundamental Redox Characteristics of 1-Phenyl-4,4'-bipyridin-1-ium Dichloride
The redox activity of this compound is defined by its ability to undergo sequential electron transfers. As a divalent cation, it can be reduced in two distinct steps, each involving the addition of a single electron. frontiersin.orgfrontiersin.org
The reduction of the 1-Phenyl-4,4'-bipyridin-1-ium dication (PV²⁺) typically proceeds through two separate and reversible one-electron transfer steps. The first reduction yields a radical cation (PV⁺•), and the second reduction results in a neutral species (PV⁰). frontiersin.orgfrontiersin.org This two-step reduction is a hallmark of 4,4'-bipyridinium derivatives. frontiersin.orgresearchgate.netfrontiersin.orgnih.gov
PV²⁺ + e⁻ ⇌ PV⁺• (First Reduction) PV⁺• + e⁻ ⇌ PV⁰ (Second Reduction)
The reversibility of these processes is a key feature, indicating that the generated radical cation and neutral species are stable enough to be oxidized back to their previous states. researchgate.netfrontiersin.org This electrochemical reversibility is crucial for applications such as redox flow batteries and electrochromic devices.
Upon the first one-electron reduction, a deeply colored and stable radical cation is formed. frontiersin.orgfrontiersin.org The stability of this radical species is a critical aspect of the compound's chemistry. The stability of the reduced forms can be influenced by the surrounding medium; for instance, they tend to be slightly more stable in acidic conditions. researchgate.netfrontiersin.org However, bipyridinium salts have shown instability in alkaline media. nih.gov
The radical cation (PV⁺•) is an open-shell compound, meaning it possesses an unpaired electron. nih.gov This characteristic makes it paramagnetic and often intensely colored. Further reduction leads to the formation of the neutral species (PV⁰), which is also a stable molecule. The stability of these reduced forms is essential for the material's performance and longevity in practical applications.
Structural Influences on Electrochemical Potentials
The substitution pattern on the nitrogen atoms of the bipyridinium core has a significant impact on the electrochemical potentials of the reduction processes. The electronic properties of the substituent groups can either facilitate or hinder the acceptance of electrons.
The presence of a phenyl group directly attached to a nitrogen atom of the 4,4'-bipyridinium core influences the electron distribution within the molecule. The phenyl group is generally considered to be electron-withdrawing, which can affect the redox potentials. This electron-withdrawing nature can lead to a shift in the reduction potentials to more positive values, making the compound easier to reduce compared to derivatives with electron-donating alkyl groups. The introduction of electron-withdrawing groups can enhance the electron affinity of the bipyridinium moiety. mdpi.com
When compared to the widely studied N,N'-dialkyl-4,4'-bipyridinium salts (like methyl viologen), this compound exhibits different electrochemical behavior due to the electronic effects of the phenyl group. The 4,4'-bipyridine (B149096) is generally the preferred parent scaffold for applications like redox flow batteries due to the reversibility of its redox processes. frontiersin.orgnih.gov The half-wave potentials for a series of bipyridinium compounds have been observed to range from -0.28 V to -0.59 V. researchgate.net For instance, the reduction potential for 1-methyl-4-phenylpyridinium (MPP⁺), a related but not identical compound, was found to be in the range of -1.09 to -1.11 V in organic solvents. nih.gov
Table 1: Comparative Redox Potentials of Selected Pyridinium (B92312) Derivatives
| Compound | First Reduction Potential (V) | Second Reduction Potential (V) | Solvent | Reference |
| 1-methyl-4-phenylpyridinium (MPP⁺) | -1.09 to -1.11 | - | Organic | nih.gov |
| General Bipyridinium Compounds | -0.28 to -0.59 | - | Aqueous | researchgate.net |
Advanced Spectroelectrochemical Characterization
To gain a deeper understanding of the redox processes of this compound, advanced spectroelectrochemical techniques can be employed. These methods combine electrochemical control with spectroscopic measurements to characterize the species generated at different potentials. Techniques such as UV-visible spectroscopy and electron paramagnetic resonance (EPR) spectroscopy are particularly useful for studying the colored radical cations formed during reduction. nih.gov Time-dependent UV-vis spectroscopy can be used to assess the stability of the radical species in solution. nih.gov These analyses provide valuable insights into the electronic structure and stability of the different redox states of the molecule.
Electrochemical Methodologies for Characterization
A suite of electrochemical techniques is employed to fully characterize the redox behavior, kinetics, and stability of this compound.
Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox properties of chemical species. nih.gov For asymmetrically substituted bipyridinium compounds, CV can reveal the potentials at which reduction and oxidation events occur and provide information about the reversibility of these processes. rsc.org
A typical cyclic voltammogram for a mono-quaternized 4,4'-bipyridine derivative in an aprotic solvent would be expected to show at least one reversible one-electron reduction wave corresponding to the formation of the radical cation. nih.gov The position of this wave is influenced by the electronic nature of the substituent on the nitrogen atom. The phenyl group, being an aryl substituent, will affect the reduction potential. The reversibility of the redox couple can be assessed by the separation between the cathodic and anodic peak potentials (ΔEp) and the ratio of the peak currents (ipa/ipc).
Table 3: Representative Cyclic Voltammetry Data for a Mono-Aryl Bipyridinium Salt
| Redox Couple | Epc (V vs. Ag/AgCl) | Epa (V vs. Ag/AgCl) | ΔEp (mV) | ipa/ipc |
|---|
Note: The data in this table is illustrative and represents typical values for a reversible one-electron process.
Rotating disc electrode (RDE) voltammetry is a hydrodynamic technique that allows for the determination of kinetic parameters and diffusion coefficients of electroactive species. pineresearch.com By controlling the rotation rate of the electrode, a well-defined mass transport regime is established, which enables the separation of mass-transport effects from electron-transfer kinetics. pineresearch.com
For this compound, RDE studies can be used to obtain the diffusion coefficient of the dication and to determine the heterogeneous rate constant for its reduction. nih.gov The limiting current measured in an RDE experiment is proportional to the square root of the rotation rate, as described by the Levich equation. pineresearch.com This relationship can be used to calculate the diffusion coefficient.
Table 4: Representative RDE Parameters for a Bipyridinium Salt
| Parameter | Value |
|---|---|
| Diffusion Coefficient (D) | 5 x 10⁻⁶ cm²/s |
Note: The data in this table is illustrative and represents typical values for bipyridinium salts in a non-aqueous electrolyte.
The electrochemical stability and reversibility of this compound are crucial for its performance in practical applications. researchgate.net Stability is often assessed by performing multiple CV cycles and observing any changes in the voltammogram, such as a decrease in peak currents or a shift in peak potentials, which could indicate decomposition of the redox species.
The reversibility of the redox processes is a key factor. nih.gov For many bipyridinium salts, the first reduction to the radical cation is highly reversible. However, further reduction to the neutral species can sometimes be followed by chemical reactions, leading to irreversibility. The stability of the generated radical cation is also important, as it can undergo dimerization or other reactions. The mono-quaternized nature of 1-Phenyl-4,4'-bipyridin-1-ium may influence the stability of its reduced forms compared to their di-quaternized counterparts. mdpi.com
Structural Elucidation and Solid State Architecture
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction is the most powerful technique for determining the precise atomic arrangement within a crystalline solid. This method allows for the accurate measurement of bond lengths, bond angles, and torsion angles, which together define the molecular conformation.
In analogous structures, the 1-phenyl-4,4'-bipyridin-1-ium cation exhibits a twisted conformation. The dihedral angle between the phenyl ring and the adjacent pyridinium (B92312) ring is a critical parameter. For instance, in 1-(2-Methylphenyl)-4,4'-bipyridin-1-ium tetrafluoridoborate, the tolyl group is twisted relative to the unsubstituted pyridyl group by approximately 75.31°. nih.gov This significant twist is a common feature in such compounds and arises from steric hindrance between the ortho-hydrogens of the phenyl ring and the pyridinium ring.
The two rings of the 4,4'-bipyridine (B149096) moiety are themselves not coplanar. This twisting is influenced by both steric and electronic factors. The degree of twist can be affected by the nature of the anion and the presence of intermolecular interactions within the crystal lattice.
The collection of crystallographic data for analogous compounds is typically performed using a diffractometer equipped with a suitable X-ray source. The resulting diffraction pattern is then used to solve and refine the crystal structure. The quality of the final structure is assessed by various parameters, including the R-factor.
For example, the crystallographic data for 1-(3-Carboxylatophenyl)-4,4'-bipyridin-1-ium dihydrate reveals a triclinic crystal system. nih.gov The refinement of such structures provides detailed information on atomic coordinates, displacement parameters, and site occupancy factors. In some cases, disorder in certain parts of the molecule or the counter-ions is observed, which can be modeled to achieve a more accurate structural description. nih.gov
Table 1: Representative Crystallographic Data for an Analogous 1-Phenyl-4,4'-bipyridin-1-ium Salt (Data is for 1-(3-Carboxylatophenyl)-4,4'-bipyridin-1-ium dihydrate) nih.gov
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.8700(16) |
| b (Å) | 10.090(2) |
| c (Å) | 10.250(2) |
| α (°) | 81.36(3) |
| β (°) | 73.13(3) |
| γ (°) | 74.64(3) |
| Volume (ų) | 748.7(3) |
| Z | 2 |
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, play a crucial role in the stability and properties of the crystalline material.
Hydrogen bonding is a dominant intermolecular force in the crystal structures of pyridinium salts. In the case of 1-Phenyl-4,4'-bipyridin-1-ium dichloride, the chloride anions are expected to act as hydrogen bond acceptors. The primary hydrogen bond donors would be the N-H group of the pyridinium ring, if protonated, and various C-H groups on both the phenyl and bipyridyl moieties.
Table 2: Representative Hydrogen Bond Geometry in an Analogous Pyridinium Salt (Data is for 1-(3-Carboxylatophenyl)-4,4'-bipyridin-1-ium dihydrate and involves O-H...O bonds) nih.gov
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| O4—H3···O1 | 0.89(3) | 1.84(2) | 2.703(2) | 164(1) |
| O3—H1···O2 | 0.91(2) | 1.94(2) | 2.843(3) | 174(1) |
Pi-pi stacking interactions between the aromatic rings of the 1-phenyl-4,4'-bipyridin-1-ium cations are another significant contributor to the crystal's stability. These interactions can be characterized by the centroid-centroid distance between the interacting rings and the degree of their parallel displacement.
In the crystal structure of 1-(3-Carboxylatophenyl)-4,4'-bipyridin-1-ium dihydrate, the pyridylium molecules are arranged in a parallel packing mode, with phenyl rings interacting through π–π stacking with a centroid-centroid separation of 3.8276(9) Å. nih.gov This distance is typical for stabilizing pi-pi interactions. The geometry of these interactions, whether face-to-face or offset, influences the electronic properties of the material.
Table 3: Representative Pi-Pi Stacking Parameters for an Analogous Phenyl-bipyridinium Cation (Data is for 1-(3-Carboxylatophenyl)-4,4'-bipyridin-1-ium dihydrate) nih.gov
| Interacting Rings | Centroid-Centroid Distance (Å) |
| Phenyl - Phenyl | 3.8276(9) |
Beyond hydrogen bonding and pi-pi stacking, other weaker non-covalent interactions can also influence the crystal architecture. These include van der Waals forces and, in some cases, anion-pi interactions where the chloride anion might interact with the electron-deficient pyridinium ring. The cumulative effect of these varied interactions leads to a highly organized and stable three-dimensional crystalline lattice. A detailed analysis of the Hirshfeld surface of related molecules can provide quantitative insights into the relative contributions of these different intermolecular contacts.
Supramolecular Aggregation and Self-Assembly in the Solid State
The aggregation of 1-Phenyl-4,4'-bipyridin-1-ium cations and their dichloride counterions in the solid state is governed by the principles of supramolecular chemistry, where directional intermolecular forces orchestrate the formation of well-defined, extended structures.
In the crystalline state, this compound is anticipated to form supramolecular chains and networks through a combination of hydrogen bonding and π–π stacking interactions. The pyridinium moiety of the cation contains acidic protons, particularly on the nitrogen-containing rings, which can act as hydrogen bond donors. The chloride anions (Cl⁻), being effective hydrogen bond acceptors, are expected to play a crucial role in linking the cations.
This is exemplified in the crystal structures of other bipyridinium dichlorides where N⁺–H···Cl⁻ hydrogen bonds are a dominant feature, leading to the formation of one-dimensional chains. Furthermore, C–H···Cl⁻ interactions, although weaker, can contribute to the stabilization of the crystal lattice by cross-linking these chains into two-dimensional sheets or more complex three-dimensional networks.
The nature of the counterion has a profound impact on the crystal packing of ionic compounds, and this compound is no exception. The size, shape, and charge density of the chloride anion, as well as its ability to participate in hydrogen bonding, are key determinants of the supramolecular structure.
In contrast to larger, more complex anions, the simple chloride ion may allow for closer packing of the cationic components, potentially leading to stronger π–π stacking interactions. Studies on related systems have shown that varying the counterion can lead to significant changes in the solid-state properties of bipyridinium salts. For example, in the case of 1-(2-Methylphenyl)-4,4'-bipyridin-1-ium tetrafluoroborate (B81430), the larger and more weakly coordinating tetrafluoroborate anion leads to a different packing arrangement where cation dimers are formed through weak hydrogen bonds. nih.gov Therefore, the presence of the dichloride counterion is instrumental in defining the specific supramolecular architecture of this compound, favoring the formation of robust hydrogen-bonded networks that are further stabilized by aromatic stacking interactions.
Conformational Dynamics in Solution and Solid Phases
The conformational flexibility of the 1-Phenyl-4,4'-bipyridin-1-ium cation is another critical aspect of its structural chemistry, with distinct behaviors observed in the solution and solid phases. This dynamic nature primarily revolves around the rotational freedom of the single bonds connecting the phenyl and the two pyridinium rings.
In the solid state, the conformation of the cation is typically locked into a specific arrangement due to the constraints of the crystal lattice. The dihedral angles between the planes of the phenyl and pyridinium rings are determined by the energetic balance of intramolecular steric effects and intermolecular packing forces. X-ray crystallographic studies of analogous compounds, such as 1-(2-Methylphenyl)-4,4'-bipyridin-1-ium, reveal a significant twist between the phenyl and the adjacent pyridinium ring, with a dihedral angle of approximately 75.31 (11)°. nih.gov This twisted conformation is a common feature in such systems and is adopted to minimize steric hindrance between the ortho-hydrogens of the phenyl ring and the pyridinium ring. The crystal packing forces, including the aforementioned hydrogen bonding and π–π stacking, will further stabilize a particular conformation in the solid state. It is also possible for polymorphism to occur, where different crystalline forms of the same compound exhibit distinct conformational isomers of the cation.
In solution, the 1-Phenyl-4,4'-bipyridin-1-ium cation is expected to exhibit greater conformational freedom. The barriers to rotation around the C–N and C–C single bonds are likely to be relatively low, allowing for dynamic interconversion between different conformations at room temperature. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are invaluable for probing these dynamic processes. The chemical shifts and coupling constants of the protons on the aromatic rings can provide information about the time-averaged conformation of the molecule in solution. Variable-temperature NMR studies could potentially be used to determine the energetic barriers for the rotational isomerization. The solvent can also play a significant role in influencing the conformational equilibrium by solvating different conformers to varying extents. While specific NMR data for this compound is not detailed in the available literature, studies on similar molecules demonstrate the utility of NMR in elucidating conformational dynamics in solution. researchgate.net
Table of Intermolecular Interactions in Related Bipyridinium Salts
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Crystal Packing |
| Hydrogen Bonding | N⁺–H | Cl⁻ | 2.9 - 3.2 | Formation of primary supramolecular chains |
| Hydrogen Bonding | C–H | Cl⁻ | 3.2 - 3.6 | Cross-linking of chains into networks |
| π–π Stacking | Bipyridinium Ring | Bipyridinium/Phenyl Ring | 3.5 - 3.8 | Stabilization of columnar aggregates |
Photophysical Properties and Optoelectronic Phenomena
Electronic Absorption Characteristics
The electronic absorption properties of 1-Phenyl-4,4'-bipyridin-1-ium dichloride, a member of the N-aryl-4,4'-bipyridinium family, are dictated by the electronic transitions within its molecular structure. These properties are sensitive to the surrounding solvent environment.
UV-Vis Absorption Spectra and Electronic Transitions
The UV-Vis absorption spectrum of phenyl viologen derivatives is characterized by transitions within the bipyridinium system and charge-transfer bands. In its dicationic (oxidized) state, the compound is typically colorless or pale yellow, exhibiting strong absorption bands in the ultraviolet region. These high-energy absorptions are generally attributed to π → π* transitions centered on the phenyl and pyridinium (B92312) rings. researchgate.netresearchgate.net
Upon one-electron reduction to its radical cation state (PV⁺•), a new, intense, and broad absorption band appears in the visible and near-infrared regions of the spectrum. This transition is responsible for the characteristic deep color of reduced viologens and is assigned to an intramolecular charge-transfer (ICT) or intervalence charge transfer (IVCT) transition. For phenyl viologen radical cations, this absorption gives rise to colors ranging from blue to green. The absorption spectrum of a related phenyl viologen lead iodide perovskite shows a broad absorption band from 1.54 to approximately 2.5 eV. acs.org A shorter viologen-type oligomer exhibited a bandgap of 2.7 eV based on its absorption spectrum. researchgate.net
The primary electronic transitions for N-aryl bipyridinium salts can be summarized as follows:
| State | Transition Type | Typical Absorption Region |
| Dication (PV²⁺) | π → π* | Ultraviolet (< 400 nm) |
| Radical Cation (PV⁺•) | Intramolecular Charge Transfer (ICT) | Visible / Near-Infrared (500-900 nm) |
This table is illustrative of general N-aryl bipyridinium compounds.
Solvatochromic Effects on Absorption Profiles
Solvatochromism describes the change in a substance's color—and hence its UV-Vis absorption spectrum—with a change in solvent polarity. Bipyridinium compounds often exhibit significant solvatochromism, particularly in their charge-transfer bands. nih.gov This effect arises from the differential stabilization of the ground and excited states by the solvent.
For donor-π-acceptor (D-π-A) systems, which share characteristics with N-phenyl bipyridinium salts, a shift to longer wavelengths (bathochromic or red shift) is often observed in more polar solvents. This positive solvatochromism indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. nih.govrsc.org Studies on related platinum(II) bipyridyl complexes have shown that the metal-to-ligand charge-transfer (MMLL'CT) band can shift from 496 nm in methanol (B129727) to 590 nm in toluene, demonstrating a pronounced solvatochromic effect. nih.gov This sensitivity to the local environment makes these compounds potential candidates for solvent polarity probes.
Luminescence Behavior
The luminescence of this compound is generally weak in its simple salt form, as is common for many viologen derivatives where efficient non-radiative decay pathways dominate. However, when incorporated into specific molecular or solid-state architectures, significant luminescence can be achieved.
Fluorescence and Phosphorescence Studies
Simple bipyridinium dications are typically non-fluorescent or very weakly fluorescent. researchgate.net The photoexcited state is often quenched efficiently through processes like photoinduced electron transfer. psu.edu Bipyridinium units are known to act as effective luminescence quenchers for quantum dots, further indicating their tendency to participate in non-radiative deactivation processes. psu.edu
However, recent research has shown that phenyl viologen cations can be part of brightly luminescent materials. For instance, phenyl viologen lead iodide (PhVPI), a type of layered hybrid perovskite, is highly luminescent in the 600–1000 nm range after thermal annealing. acs.orgnih.gov This demonstrates that the phenyl viologen moiety can contribute to emissive states when its electronic structure is favorably coupled with other components. Similarly, zinc bipyridinium compounds have been shown to exhibit strong emission in the green region, attributed to ligand-to-ligand charge-transfer (LLCT) transitions. researchgate.net Push-pull fluorophores containing a 2,2'-bipyridine (B1663995) acceptor unit have also been developed that exhibit strong fluorescence. rsc.org
Determination of Quantum Yields and Radiative Lifetimes
The fluorescence quantum yield (Φf) is a measure of the efficiency of the emission process. For the reasons mentioned above, the quantum yield of this compound itself is expected to be very low.
The following table presents photophysical data for related fluorescent compounds containing bipyridine moieties to illustrate the range of possible values.
| Compound Type | Emission Max (λem) | Quantum Yield (Φf) | Solvent / State |
| Carbazole-substituted 2,2'-bipyridine | ~450-500 nm | up to 0.99 | Dichloromethane |
| Ag(I) bipyridine complex | 520 nm | 0.14 | PPMA Film |
| Zinc bipyridinium compound | ~520 nm (Green) | Not specified | Solid State |
This table contains data for related bipyridine derivatives, not this compound itself.
Electrochromic Properties and Applications
The most prominent optoelectronic phenomenon associated with this compound is electrochromism. Viologens are among the most well-known organic electrochromic materials, capable of undergoing reversible color changes upon electrochemical reduction and oxidation. nih.gov
The dicationic form (PV²⁺) is colorless. Upon a one-electron reduction, it forms a stable, intensely colored radical cation (PV⁺•). A second reduction yields a neutral species (PV⁰), which is often yellow or brown but less stable. The key electrochromic transition is:
PV²⁺ (Colorless) + e⁻ ⇌ PV⁺• (Colored)
As an asymmetric viologen, 1-Phenyl-4,4'-bipyridin-1-ium is of particular interest because molecular asymmetry can suppress the formation of radical cation dimers (PV⁺•)₂, which can be detrimental to the performance and stability of electrochromic devices (ECDs). researchgate.netnih.gov This suppression allows for stable and repeatable coloration and bleaching cycles. nih.govrsc.org
The primary application of these properties is in electrochromic devices, such as smart windows, low-power displays, and rearview mirrors. nih.govlboro.ac.uk By applying a small voltage (typically +/- 2V), a device containing the viologen can switch between a transparent (bleached) state and a colored (absorbing) state. nih.gov The coloration efficiency, which relates the change in optical density to the charge injected, is a key performance metric. Asymmetric bipyridinium compounds have been used to create all-solid-state electrochromic cells with good response times and cycling stability. nih.gov
Reversible Color Modulation via Redox Cycling
This compound exhibits pronounced electrochromism, a phenomenon where a material undergoes a reversible color change upon the application of an electrical potential. This property is rooted in the stable, multi-stage redox activity of the viologen moiety. The compound can exist in three primary oxidation states, each with a distinct optical signature:
Dicationic State (V²⁺): In its fully oxidized state, the 1-Phenyl-4,4'-bipyridin-1-ium dication is typically colorless or pale yellow, demonstrating high transparency in the visible region of the electromagnetic spectrum. nih.gov This is the stable form of the compound under ambient conditions.
Radical Cationic State (V⁺): Upon a one-electron reduction, the dication is converted into a stable radical cation. This species is intensely colored, a characteristic feature of viologens. For phenyl-substituted viologens, this colored state is generally green. nih.gov This radical cation is responsible for the dramatic color change observed in electrochromic applications. The formation of this radical cation can be achieved both electrochemically and through chemical reduction.
Neutral State (V⁰): A further one-electron reduction of the radical cation yields the neutral species. This state can also be colored, and its stability is often lower than the radical cation. The neutral form is a stronger reducing agent than the monocationic radical. researchgate.net
This reversible cycling between different colored states forms the basis for the application of this compound in electrochromic devices, such as smart windows and displays. The intensity of the color can be modulated by controlling the applied potential, allowing for a tunable optical response.
The table below summarizes the typical color changes associated with the different redox states of phenyl viologen.
| Redox State | Formula | Color |
| Dication | V²⁺ | Colorless/Pale Yellow |
| Radical Cation | V⁺ | Green |
| Neutral | V⁰ | Variable (often colored) |
Mechanistic Insights into Electrochromic Switching
The electrochromic switching of this compound is a direct consequence of the electrochemical reduction and oxidation of the bipyridinium core. The fundamental process involves the transfer of electrons to and from the molecule, which alters its electronic structure and, consequently, its interaction with light.
Upon the application of a negative potential, the dicationic species (V²⁺) accepts an electron to form the radical cation (V⁺). This process is typically fast and reversible. The appearance of color is due to the strong absorption of the radical cation in the visible spectrum. For instance, cyanophenyl viologen, a related compound, exhibits strong absorption bands with maxima at 420 nm and 600 nm in its radical cationic state. nih.gov
Further reduction to the neutral state (V⁰) involves the acceptance of a second electron. This two-step reduction process can be observed in cyclic voltammetry, with each step corresponding to a distinct redox potential. The structural changes accompanying these redox events are also significant. X-ray diffraction studies on phenyl viologen have revealed a change from a twisted conformation between the two central pyridine (B92270) rings in the dicationic state to a more coplanar arrangement in the radical cationic state. researchgate.net This planarization contributes to the extended π-conjugation and the intense color of the radical species.
V²⁺ (colorless) + e⁻ ⇌ V⁺ (colored) V⁺ (colored) + e⁻ ⇌ V⁰ (colored/different color)
The efficiency and stability of this switching process are crucial for practical applications and can be influenced by factors such as the choice of electrolyte and the device architecture.
Energy Transfer Mechanisms and Photoredox Processes
This compound, as a viologen derivative, is a well-established electron acceptor and can participate in photoinduced electron transfer (PET) processes. acs.org This property makes it a valuable component in the study and application of photoredox catalysis and artificial photosynthetic systems.
In a typical photoredox cycle, a photosensitizer absorbs light and enters an excited state. This excited photosensitizer can then transfer an electron to the 1-Phenyl-4,4'-bipyridin-1-ium dication (V²⁺), generating the colored radical cation (V⁺) and the oxidized photosensitizer. The viologen radical cation can then act as a reducing agent in a subsequent chemical transformation.
The general mechanism can be outlined as follows:
Photoexcitation: Photosensitizer + hν → Photosensitizer*
Electron Transfer: Photosensitizer* + V²⁺ → Photosensitizer⁺ + V⁺
Substrate Reduction: V⁺ + Substrate → V²⁺ + Substrate⁻
The viologen here acts as an electron relay, mediating the transfer of an electron from the photoexcited sensitizer (B1316253) to the substrate. The facile and reversible nature of the V²⁺/V⁺ redox couple is key to its function in these catalytic cycles.
Furthermore, the formation of charge-transfer complexes between viologens and electron donors has been studied. Upon photoexcitation, these complexes can undergo ultrafast electron transfer. For example, studies on a stilbene-viologen charge-transfer complex revealed that the conversion from a locally excited state to a charge-transfer state occurs on a femtosecond timescale (around 300 fs). rsc.org Similarly, in viologen-linked BODIPY dyes, photoinduced electron transfer from the BODIPY unit to the viologen subunit is a heavily quenching process, with the formation of the viologen radical occurring within picoseconds. researchgate.net These ultrafast dynamics are fundamental to understanding the efficiency of energy and electron transfer in systems containing this compound.
Computational and Theoretical Chemistry
Quantum Chemical Calculation Methodologies
Quantum chemical calculations serve as a powerful tool for elucidating the electronic structure and properties of molecular systems. For a compound like 1-Phenyl-4,4'-bipyridin-1-ium dichloride, methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are particularly effective.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular choice for calculating the ground state properties of organic molecules due to its favorable balance between accuracy and computational cost. nih.gov The foundation of DFT lies in the Hohenberg-Kohn theorems, which state that the properties of a system can be determined from its ground state electron density.
In typical DFT studies of pyridinium-based compounds, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed. inpressco.comscirp.org This functional combines the accuracy of Hartree-Fock theory with the efficiency of local density approximations. To accurately describe the electron distribution, basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) are frequently used. researchgate.netresearchgate.netexplorationpub.com These calculations are instrumental in determining the optimized molecular geometry, electronic energies, and harmonic vibrational frequencies of the 1-Phenyl-4,4'-bipyridin-1-ium cation in its ground electronic state.
To investigate the behavior of the molecule upon electronic excitation, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.net TD-DFT extends the principles of DFT to study the properties of molecules in their electronically excited states. acs.org This methodology is particularly useful for predicting the electronic absorption spectra (UV-Vis spectra) of compounds. acs.org
By applying TD-DFT, one can calculate the vertical excitation energies, which correspond to the energy difference between the ground state and various excited states, as well as the oscillator strengths for these transitions. The oscillator strength is a dimensionless quantity that expresses the probability of a particular electronic transition occurring upon absorption of light. These calculations provide a theoretical basis for understanding the color and photophysical properties of this compound.
Molecular Geometry Optimization and Vibrational Frequency Analysis
A fundamental step in the computational analysis of a molecule is the determination of its most stable three-dimensional structure. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find the arrangement with the minimum potential energy on the potential energy surface. For the 1-Phenyl-4,4'-bipyridin-1-ium cation, this process would determine key structural parameters such as bond lengths, bond angles, and the dihedral angle between the phenyl and the adjacent pyridinium (B92312) ring. The non-planar arrangement, particularly the twist between the aromatic rings, is a critical feature influencing the molecule's electronic properties.
Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: first, it confirms that the optimized structure corresponds to a true energy minimum (characterized by the absence of any imaginary frequencies). Second, it provides a theoretical prediction of the molecule's infrared (IR) and Raman vibrational spectra. mdpi.comnih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsional motions of the atoms. acs.org The theoretical spectrum can be compared with experimental data to aid in the assignment of observed spectral bands.
Table 1: Representative Optimized Geometric Parameters for the 1-Phenyl-4,4'-bipyridin-1-ium Cation Data are plausible values based on computational studies of similar N-aryl pyridinium and bipyridinium structures.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Lengths (Å) | ||
| N1-C(pyridyl) | 1.35 | |
| N1-C(phenyl) | 1.46 | |
| C-C (pyridyl rings) | 1.39 | |
| C-C (phenyl ring) | 1.40 | |
| C-C (inter-ring) | 1.49 | |
| **Bond Angles (°) ** | ||
| C(pyridyl)-N1-C(phenyl) | 120.5 | |
| C-N1-C (in pyridinium) | 119.0 | |
| **Dihedral Angle (°) ** |
Table 2: Representative Calculated Vibrational Frequencies and Assignments for the 1-Phenyl-4,4'-bipyridin-1-ium Cation Frequencies are hypothetical values based on typical DFT calculations for aromatic heterocyclic compounds.
| Frequency (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Phenyl and Pyridyl Rings |
| 1610 | C=C/C=N Stretch | Pyridinium Ring |
| 1585 | C=C Stretch | Phenyl Ring |
| 1490 | Ring Stretching | Bipyridyl System |
| 1250 | C-N Stretch | Phenyl-N Bond |
| 820 | C-H Out-of-Plane Bend | para-substituted Pyridyl Ring |
Electronic Structure and Bonding Analysis
Understanding the distribution of electrons and the nature of chemical bonds is crucial for predicting a molecule's reactivity and stability. Computational methods like Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis provide detailed insights into these aspects.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org For a single molecule, the energies of these orbitals and the gap between them are key descriptors of its electronic behavior. youtube.com
The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons.
The LUMO is the lowest energy orbital that is empty and relates to the molecule's ability to accept electrons. acadpubl.eu
The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
For the 1-Phenyl-4,4'-bipyridin-1-ium cation, the LUMO is expected to be primarily localized on the electron-deficient bipyridinium system, reflecting its character as an electron acceptor. The HOMO would likely have significant contributions from the phenyl ring.
Table 3: Representative Frontier Molecular Orbital Energies for the 1-Phenyl-4,4'-bipyridin-1-ium Cation Values are plausible and for illustrative purposes, based on typical DFT calculations for viologen-type compounds.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.5 |
| LUMO | -4.0 |
| HOMO-LUMO Gap (ΔE) | 3.5 |
Natural Bond Orbital (NBO) analysis provides a chemically intuitive method for studying charge distribution and interactions within a molecule. stackexchange.com It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to Lewis structures (i.e., atomic lone pairs and bonding orbitals). This approach allows for the calculation of natural atomic charges, which are generally considered more reliable than other schemes like Mulliken population analysis.
Table 4: Representative Natural Bond Orbital (NBO) Charges on Key Atoms of the 1-Phenyl-4,4'-bipyridin-1-ium Cation Charge values are hypothetical, representing a plausible distribution for such a cation.
| Atom | NBO Charge (e) |
|---|---|
| N1 (quaternary) | -0.45 |
| C atoms adjacent to N1 (pyridyl) | +0.25 |
| C atoms adjacent to N1 (phenyl) | +0.10 |
| N2 (unsubstituted pyridyl) | -0.50 |
| H atoms on pyridinium rings | +0.15 to +0.20 |
Spin Density Distribution in Radical Species
Upon one-electron reduction, the 1-Phenyl-4,4'-bipyridin-1-ium dication forms a paramagnetic radical cation. The distribution of the unpaired electron, known as spin density, is a key factor in understanding the radical's structure, stability, and reactivity. Computational methods, particularly density functional theory (DFT), are instrumental in mapping the spin density across the molecule.
Theoretical calculations indicate that the spin density in the 1-Phenyl-4,4'-bipyridin-1-ium radical cation is not localized on a single atom but is delocalized over the entire bipyridinium ring system. The nitrogen atoms and the carbon atoms in the para positions of the pyridinium rings typically exhibit the highest spin densities. The phenyl substituent also participates in the delocalization, though to a lesser extent. This delocalization contributes to the relative stability of the radical species. The specific distribution can be influenced by the computational method and basis set employed in the calculations.
Modeling of Redox Processes and Electron Transfer Pathways
Bipyridinium salts, including this compound, are well-known for their reversible redox behavior. frontiersin.orgnih.gov Computational modeling plays a vital role in understanding the thermodynamics and kinetics of the electron transfer processes involved. These models can predict redox potentials and shed light on the structural changes that accompany oxidation and reduction.
Quantum chemical calculations can be used to determine the energies of the dication, radical cation, and neutral species, from which the standard reduction potentials can be estimated. The solvent environment is a critical factor in these calculations and is often accounted for using implicit or explicit solvent models. The modeling of electron transfer pathways also involves the characterization of the transition states for electron self-exchange reactions, providing insights into the kinetics of the process. For bipyridinium compounds, the electron transfer is generally fast due to minimal geometric reorganization upon reduction.
Prediction and Interpretation of Spectroscopic Data
Computational chemistry is a powerful tool for the prediction and interpretation of various spectroscopic data, including electronic (UV-Vis), vibrational (infrared and Raman), and nuclear magnetic resonance (NMR) spectra. sapub.orgresearchgate.net
Electronic Spectra: Time-dependent density functional theory (TD-DFT) is commonly used to calculate the electronic transition energies and oscillator strengths. For this compound, calculations can predict the wavelengths of maximum absorption (λmax) corresponding to π-π* transitions within the aromatic system. These theoretical spectra are invaluable for interpreting experimental UV-Vis data and understanding the electronic structure of the molecule.
Vibrational Spectra: DFT calculations can predict the vibrational frequencies and intensities of the normal modes of vibration. This information is used to assign the peaks observed in experimental infrared (IR) and Raman spectra to specific molecular motions, such as C-H stretching, C-N stretching, and ring deformation modes.
NMR Spectra: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts, when compared with experimental data, can aid in the structural elucidation and conformational analysis of the molecule in solution.
| Spectroscopic Data | Computational Prediction Method | Predicted Parameters |
| UV-Vis | Time-Dependent DFT (TD-DFT) | λmax, Oscillator Strength |
| Infrared/Raman | Density Functional Theory (DFT) | Vibrational Frequencies, Intensities |
| NMR | Gauge-Including Atomic Orbital (GIAO) | ¹H and ¹³C Chemical Shifts |
Elucidation of Reaction Mechanisms through Computational Simulations
Computational simulations provide a detailed picture of reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, this can include studying its stability, potential decomposition pathways, and its role in mediating chemical reactions.
For instance, in the context of its use as an electron mediator, computational models can elucidate the mechanism of electron transfer to and from a substrate. By mapping the potential energy surface of the reaction, researchers can identify the lowest energy pathway and understand the factors that control the reaction rate and selectivity. These simulations can also explore the reactivity of the radical cation, including its potential to dimerize or react with other species in the reaction medium.
Coordination Chemistry and Metal Complexation
Ligand Design and Coordination Modes of 1-Phenyl-4,4'-bipyridin-1-ium Dichloride
The design of 1-phenyl-4,4'-bipyridin-1-ium as a ligand is centered on its asymmetry. Unlike its parent molecule, 4,4'-bipyridine (B149096), which can act as a bridging bidentate ligand, the quaternization of one nitrogen atom with a phenyl group fundamentally alters its coordination behavior.
The primary binding site of the 1-phenyl-4,4'-bipyridin-1-ium cation is the nitrogen atom of the un-substituted pyridine (B92270) ring. The nitrogen on the phenyl-substituted ring is quaternized, meaning it has a tetrahedral geometry, a permanent positive charge, and lacks a lone pair of electrons for donation to a metal center. Consequently, the ligand is incapable of acting as a chelating agent.
Electronic Effects: The permanent positive charge on the quaternized nitrogen is not localized but is delocalized through the π-system of the attached pyridinium (B92312) ring. mdpi.com This makes the entire N-phenylpyridinium moiety a strong electron-withdrawing group. This inductive and resonance effect is transmitted through the central C-C bond to the coordinating pyridine ring, reducing its electron density. As a result, the 1-phenyl-4,4'-bipyridin-1-ium cation is a weaker σ-donor but a significantly stronger π-acceptor compared to neutral 4,4'-bipyridine. This enhanced π-acidity is a key feature that affects the electronic structure and reactivity of its metal complexes. mdpi.com N-quaternization has been shown to enhance π-electron delocalization along molecular backbones. rsc.org
Steric Effects: The phenyl group introduces steric bulk. While it is attached to the non-coordinating end of the ligand, its orientation can influence crystal packing and intermolecular interactions in the solid state. The twist angle between the phenyl group and its attached pyridinium ring can affect how complexes arrange themselves in a crystal lattice.
| Feature | Description |
| Ligand Type | Mono-quaternized 4,4'-bipyridine ("Monoquat") |
| Binding Mode | Monodentate N-donor |
| Coordinating Atom | Nitrogen of the neutral pyridine ring |
| Charge | +1 (cationic ligand) |
| Electronic Influence | Strong π-acceptor due to the electron-withdrawing N-phenylpyridinium group |
| Steric Influence | Phenyl group adds steric bulk, influencing solid-state packing |
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 1-phenyl-4,4'-bipyridin-1-ium typically involves the reaction of a metal salt precursor with the ligand in a suitable solvent. The resulting complexes can be isolated as salts with non-coordinating counter-anions like hexafluorophosphate (B91526) (PF₆⁻) or tetrafluoroborate (B81430) (BF₄⁻).
Due to its monodentate nature, 1-phenyl-4,4'-bipyridin-1-ium can form both homoleptic and heteroleptic complexes with transition metals. unacademy.comshaalaa.com
Homoleptic Complexes: These are complexes where the metal center is coordinated exclusively by 1-phenyl-4,4'-bipyridin-1-ium ligands. doubtnut.com An example would be a complex with the general formula [M(1-phenyl-4,4'-bipyridin-1-ium)n]x+, where 'n' is the coordination number (e.g., 4 or 6).
Heteroleptic Complexes: These complexes contain the 1-phenyl-4,4'-bipyridin-1-ium ligand along with other types of ligands. youtube.com For example, a complex could be formed with other common ligands such as 2,2'-bipyridine (B1663995) (bpy), cyanide (CN⁻), or halides, leading to structures like [M(1-phenyl-4,4'-bipyridin-1-ium)m(L')p]y+. The properties of heteroleptic complexes are influenced by the combination of all coordinated ligands. acs.org
A combination of spectroscopic and structural methods is essential to fully characterize metal adducts of 1-phenyl-4,4'-bipyridin-1-ium. chemijournal.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for confirming coordination. The proton signals of the coordinating pyridine ring are expected to shift (typically downfield) upon binding to a paramagnetic or diamagnetic metal center. Signals for the non-coordinating N-phenylpyridinium ring would be less affected. Specific shifts can provide insight into the electronic environment of the complex. mdpi.com
Infrared (IR) Spectroscopy: FT-IR spectroscopy can confirm the presence of the quaternized ring, which exhibits a characteristic vibration at a higher frequency (e.g., ~1640 cm⁻¹) compared to the non-quaternized pyridine ring (~1598 cm⁻¹). mdpi.com Upon coordination to a metal, the vibrational frequencies associated with the coordinating pyridine ring will shift, providing evidence of the metal-ligand bond formation.
UV-Visible (UV-Vis) Spectroscopy: Complexes of π-accepting ligands like 1-phenyl-4,4'-bipyridin-1-ium often display intense absorptions in the visible region. A key feature is the Metal-to-Ligand Charge Transfer (MLCT) band. mdpi.com This corresponds to the excitation of an electron from a metal-based d-orbital to a ligand-based π* orbital. Because the ligand is a strong electron acceptor, these MLCT bands are prominent and their energy provides information about the metal-ligand orbital energy gap. wayne.eduacs.org
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information. It confirms the monodentate coordination of the ligand, the geometry at the metal center (e.g., octahedral, square planar), and precise bond lengths and angles. chemijournal.com It also reveals details about intermolecular interactions, such as π-π stacking, in the solid state.
| Technique | Expected Observations for Metal Complexes |
| ¹H NMR | Downfield shift of proton signals on the coordinating pyridine ring. |
| FT-IR | Shift in the vibrational frequencies of the coordinating pyridine ring; characteristic band for the pyridinium ring remains. |
| UV-Vis | Intense Metal-to-Ligand Charge Transfer (MLCT) bands in the visible or near-UV region. |
| X-ray | Confirms monodentate coordination, metal geometry, and bond parameters. |
Electronic and Redox Properties of Metal-Bipyridinium Complexes
The electronic and redox properties of metal complexes containing the 1-phenyl-4,4'-bipyridin-1-ium ligand are dominated by its strong π-acceptor character and the inherent redox activity of the bipyridinium unit. mdpi.comresearchgate.net
The N-phenylpyridinium moiety is an excellent electron acceptor and can be readily reduced in a one-electron process to form a stable radical. In a metal complex, this gives rise to distinct electrochemical behavior, typically studied by cyclic voltammetry.
Metal-Centered Redox Processes: The coordination of the strongly π-accepting monoquat ligand stabilizes the metal's d-orbitals. This generally makes the metal center more difficult to oxidize. For a typical M(II)/M(III) redox couple, this results in an anodic shift (a more positive potential) compared to a complex with a less π-acidic ligand like pyridine or neutral 4,4'-bipyridine. nih.gov
Ligand-Centered Redox Processes: The complexes will also display one or more reduction waves at negative potentials corresponding to the sequential one-electron reduction of the bipyridinium unit. The first reduction, corresponding to the formation of a neutral radical species, is often electrochemically reversible.
Metal-to-Ligand Charge Transfer (MLCT): As mentioned, the electronic absorption spectra are often characterized by MLCT transitions. nih.gov The energy of the MLCT band (hν_MLCT) is directly related to the energy difference between the metal's highest occupied molecular orbital (HOMO) and the ligand's lowest unoccupied molecular orbital (LUMO). researchgate.net Because the N-phenylpyridinium group lowers the energy of the ligand's LUMO, complexes with this ligand typically exhibit lower-energy (red-shifted) MLCT bands compared to analogous complexes with simple pyridine ligands. This relationship allows the optical and redox properties to be correlated, as the MLCT energy often scales linearly with the difference in the metal's oxidation potential and the ligand's reduction potential. wayne.edu
Catalytic Applications of this compound in Metal-Mediated Transformations Remain Undocumented in Scientific Literature
Despite a comprehensive search of available scientific literature, no specific catalytic applications or mechanistic studies involving the compound this compound in metal-mediated transformations have been reported.
While the broader class of bipyridine and bipyridinium compounds are well-known for their versatile roles in coordination chemistry and catalysis, information regarding the specific catalytic activity of this compound is not present in the reviewed literature. Bipyridine ligands are integral to a vast array of catalytic processes, including oxidation, reduction, and cross-coupling reactions, due to their ability to form stable complexes with a variety of transition metals. These complexes are often pivotal in tuning the electronic and steric properties of the metal center, thereby influencing the catalytic activity and selectivity of the transformation.
Furthermore, N-substituted bipyridinium salts, often referred to as viologens, are primarily recognized for their electron-transfer properties and are widely studied in the fields of electrochemistry, photoredox catalysis, and materials science. Their utility as electron mediators is a key aspect of their chemical behavior.
However, the specific substitution of a phenyl group at one of the nitrogen atoms of the 4,4'-bipyridine core, as in this compound, and its subsequent application as a ligand or co-catalyst in metal-mediated transformations is not described in the accessible scientific reports. Consequently, there are no detailed research findings, data tables specifying reaction conditions or catalyst performance, or proposed mechanistic pathways for any catalytic cycles involving this particular compound.
The absence of such information indicates that the catalytic potential of this compound in the context of metal-mediated organic transformations is a yet unexplored area of chemical research. Future investigations would be necessary to determine if this compound can act as a viable ligand or catalyst in such reactions and to elucidate the mechanisms of any potential catalytic cycles.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of 1-Phenyl-4,4'-bipyridin-1-ium dichloride in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the proton and carbon environments within the molecule.
The ¹H NMR spectrum of the 1-Phenyl-4,4'-bipyridin-1-ium cation provides a detailed map of the different proton environments. The positive charge on the nitrogen atom in the pyridinium (B92312) ring causes significant deshielding of the adjacent protons, shifting their resonances to a lower field compared to neutral pyridine (B92270). The protons on the phenyl group and the two distinct pyridyl rings exhibit characteristic chemical shifts and coupling patterns.
The protons on the pyridinium ring directly attached to the phenyl group are the most deshielded due to the electron-withdrawing effect of the quaternized nitrogen. The protons on the second pyridyl ring also show downfield shifts, characteristic of pyridinium systems. The phenyl protons display shifts typical for substituted benzene (B151609) rings. The expected chemical shifts for the protons are detailed in the table below, based on data from analogous N-aryl-4,4'-bipyridinium compounds.
Table 1: Expected ¹H NMR Chemical Shifts for 1-Phenyl-4,4'-bipyridin-1-ium Cation
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenyl H (ortho) | 7.60 - 7.80 | Doublet (d) or Multiplet (m) |
| Phenyl H (meta) | 7.50 - 7.70 | Triplet (t) or Multiplet (m) |
| Phenyl H (para) | 7.50 - 7.70 | Triplet (t) or Multiplet (m) |
| Pyridin-1-ium H (ortho to N⁺) | 9.10 - 9.30 | Doublet (d) |
| Pyridin-1-ium H (meta to N⁺) | 8.50 - 8.70 | Doublet (d) |
| Pyridyl H (ortho to C-C link) | 8.80 - 9.00 | Doublet (d) |
| Pyridyl H (meta to C-C link) | 7.90 - 8.10 | Doublet (d) |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment. The carbons in the pyridinium rings, particularly those adjacent to the positively charged nitrogen, are significantly deshielded and appear at a lower field. The table below outlines the expected chemical shift ranges for the carbon atoms in the 1-Phenyl-4,4'-bipyridin-1-ium cation.
Table 2: Expected ¹³C NMR Chemical Shifts for 1-Phenyl-4,4'-bipyridin-1-ium Cation
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Phenyl C (ipso, attached to N) | 145.0 - 147.0 |
| Phenyl C (ortho) | 122.0 - 124.0 |
| Phenyl C (meta) | 130.0 - 132.0 |
| Phenyl C (para) | 129.0 - 131.0 |
| Pyridin-1-ium C (ortho to N⁺) | 144.0 - 146.0 |
| Pyridin-1-ium C (meta to N⁺) | 127.0 - 129.0 |
| Pyridin-1-ium C (para to N⁺, bridgehead) | 150.0 - 152.0 |
| Pyridyl C (ortho to C-C link) | 141.0 - 143.0 |
| Pyridyl C (meta to C-C link) | 124.0 - 126.0 |
| Pyridyl C (para to C-C link, bridgehead) | 155.0 - 157.0 |
To unambiguously assign the proton and carbon signals and confirm the molecular structure, advanced 2D NMR techniques are employed. ipb.pt
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two or three bonds. It is used to identify adjacent protons within the phenyl and pyridyl ring systems.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the straightforward assignment of carbon resonances based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two or three bonds). It is crucial for identifying the connectivity between different fragments of the molecule, such as the connection between the phenyl ring and the bipyridinium core through the N-C bond. core.ac.uk
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule in solution.
For the analysis of this compound in its solid, crystalline form, solid-state NMR (ssNMR) spectroscopy can be a powerful tool. units.it Unlike solution-state NMR, ssNMR provides information about the molecule's structure and dynamics in the solid phase. Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) can provide high-resolution ¹³C spectra of the solid material. nih.gov ssNMR is particularly useful for distinguishing between different crystalline forms (polymorphs), characterizing static or dynamic disorder, and understanding intermolecular interactions within the crystal lattice. acs.org
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of the molecule based on the vibrations of its chemical bonds.
The IR spectrum of this compound is expected to show prominent absorption bands corresponding to the stretching and bending vibrations of the aromatic rings. Key features include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aromatic C=C and C=N stretching: A series of sharp bands in the 1400-1650 cm⁻¹ region, which are characteristic of the pyridinium and phenyl rings. nih.gov
C-H in-plane and out-of-plane bending: These vibrations appear in the 1000-1300 cm⁻¹ and 650-900 cm⁻¹ regions, respectively. The pattern of the out-of-plane bending bands can be indicative of the substitution pattern on the aromatic rings.
Raman spectroscopy provides complementary information. The N≡N stretching vibration in related diazonium salts gives a strong Raman signal, and similarly, the symmetric ring breathing modes of the phenyl and pyridyl rings in the 1-Phenyl-4,4'-bipyridin-1-ium cation are expected to be prominent in the Raman spectrum. researchgate.net
Table 3: Key Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aromatic Ring C=C/C=N Stretch | 1650 - 1550 | IR, Raman |
| Aromatic Ring C=C/C=N Stretch | 1550 - 1400 | IR, Raman |
| C-H In-Plane Bend | 1300 - 1000 | IR |
| C-H Out-of-Plane Bend | 900 - 650 | IR |
| Symmetric Ring Breathing | ~1000 | Raman |
Mass Spectrometry Techniques
Mass spectrometry (MS) is used to determine the molecular weight of the 1-Phenyl-4,4'-bipyridin-1-ium cation and to study its fragmentation patterns, which can further confirm its structure. Electrospray ionization (ESI) is a suitable soft ionization technique for this pre-charged ionic compound.
The ESI mass spectrum is expected to show a prominent peak for the intact cation, [C₁₆H₁₃N₂]⁺. The measured mass-to-charge ratio (m/z) of this ion would correspond to the molecular weight of the cationic portion of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition, providing definitive confirmation of the chemical formula.
Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The fragmentation pattern provides valuable structural information. For the 1-Phenyl-4,4'-bipyridin-1-ium cation, potential fragmentation pathways could include the cleavage of the N-phenyl bond or the C-C bond linking the two pyridyl rings. Analysis of these fragment ions helps to piece together the molecular structure, corroborating the data obtained from NMR and vibrational spectroscopy. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and ionic compounds such as quaternary ammonium (B1175870) salts. acs.org In the positive ion mode, ESI-MS analysis of this compound is expected to primarily show the intact cation, [1-Phenyl-4,4'-bipyridin-1-ium]⁺. Due to the nature of ESI, which involves the formation of gas-phase ions from a solution, the non-covalently bound chloride counter-ions are typically not observed in the primary mass spectrum.
The mass-to-charge ratio (m/z) of the primary ion corresponds to the molecular weight of the cation. For symmetrically disubstituted 4,4'-bipyridinium salts, ESI-MS has been shown to produce primary ions that are radical cations [Cat]⁺• and cations [Cat-H]⁺. acs.org ESI is considered a convenient method for the quantitative analysis of such bis-quaternary salts. acs.org
Below is a data table summarizing the expected primary ion in the ESI-MS analysis of this compound.
| Ion Species | Chemical Formula | Calculated m/z |
| [1-Phenyl-4,4'-bipyridin-1-ium]⁺ | [C₁₆H₁₃N₂]⁺ | 233.11 |
Table 1: Expected primary ion in ESI-MS analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. For the 1-Phenyl-4,4'-bipyridin-1-ium cation, HRMS can distinguish its exact mass from other ions with the same nominal mass but different elemental formulas. This is a powerful tool for confirming the identity of the compound and for identifying unknown metabolites or degradation products in complex samples.
The theoretical exact mass of the [1-Phenyl-4,4'-bipyridin-1-ium]⁺ cation can be calculated based on the most abundant isotopes of its constituent elements. This calculated value can then be compared to the experimentally measured mass to confirm the elemental composition.
| Ion Species | Chemical Formula | Theoretical Exact Mass (monoisotopic) |
| [1-Phenyl-4,4'-bipyridin-1-ium]⁺ | [C₁₆H₁₃N₂]⁺ | 233.10732 |
Table 2: Theoretical exact mass of the 1-Phenyl-4,4'-bipyridin-1-ium cation for HRMS analysis.
Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) experiments, often utilizing collision-induced dissociation (CID), are employed to investigate the fragmentation pathways of ions. nih.gov The fragmentation patterns provide valuable structural information. For disubstituted 4,4'-bipyridinium salts, fragmentation often involves the loss of the N-substituents. acs.org
In the case of the 1-Phenyl-4,4'-bipyridin-1-ium cation ([C₁₆H₁₃N₂]⁺), a primary fragmentation pathway would likely involve the cleavage of the N-phenyl bond. Another potential fragmentation could involve the cleavage of the bond connecting the two pyridine rings. The study of the fragmentation of the phenyl cation itself has shown that it can undergo ring-opening and loss of smaller fragments like C₂H₂. rsc.org
A proposed fragmentation pathway for the [1-Phenyl-4,4'-bipyridin-1-ium]⁺ cation is outlined in the table below. The analysis of these fragments helps in confirming the structure of the parent ion.
| Precursor Ion (m/z) | Proposed Fragment Ion | Chemical Formula of Fragment | Loss of Neutral Fragment | Proposed Fragment m/z |
| 233.11 | Phenyl radical | C₆H₅• | C₁₀H₈N₂ | 77.04 |
| 233.11 | 4,4'-Bipyridine (B149096) radical cation | [C₁₀H₈N₂]⁺• | C₆H₅ | 156.07 |
| 233.11 | Phenyl cation | [C₆H₅]⁺ | C₁₀H₈N₂ | 77.04 |
| 156.07 | Pyridyl cation | [C₅H₄N]⁺ | C₅H₄N | 78.03 |
Table 3: Proposed fragmentation pathway for the 1-Phenyl-4,4'-bipyridin-1-ium cation.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical and electronic states of the elements within a material. bris.ac.uk For this compound, XPS can provide valuable information about the nitrogen atoms in the bipyridinium core.
The compound contains two distinct nitrogen environments: one in a pyridinium state (quaternary nitrogen, N⁺) and one in a pyridine-like state. These different chemical states will result in a shift in the N 1s core level binding energies. Upon protonation or quaternization of a nitrogen atom in a pyridine ring, the N 1s binding energy shifts to a higher value due to the positive charge. acs.org Studies on bipyridine-acid salts have shown a shift of approximately 2 eV to higher binding energy for the protonated nitrogen (C=NH⁺) compared to the unprotonated nitrogen (C=N). acs.org For pyridinium salt modified surfaces, the N⁺ in the pyridinium has been observed at a binding energy of around 400.8 eV. researchgate.net The unprotonated pyridinic nitrogen typically has a binding energy around 398.8 eV. researchgate.net
Therefore, the N 1s XPS spectrum of this compound is expected to show two distinct peaks, allowing for the characterization of the different nitrogen species on the surface of the material.
| Nitrogen Atom | Chemical Environment | Expected N 1s Binding Energy (eV) |
| N1 | Quaternary Pyridinium (N⁺-Phenyl) | ~400.8 - 401.5 |
| N1' | Pyridinic | ~398.8 - 399.5 |
Table 4: Expected N 1s binding energies for this compound.
Applications in Advanced Materials Science and Molecular Devices
Integration into Functional Polymeric Materials
The incorporation of 1-phenyl-4,4'-bipyridin-1-ium dichloride and its parent bipyridinium structures into polymeric frameworks is a strategy to imbue these materials with novel electronic and structural properties.
While direct studies focusing solely on this compound in conducting polymers are not extensively detailed in the provided context, the broader class of bipyridinium-containing polymers is known for its potential in creating conductive materials. The bipyridinium unit can accept electrons to form radical cations, which can facilitate charge transport along a polymer chain. This redox activity is central to the design of conducting polymers where the bipyridinium moiety can be integrated into the polymer backbone or as a pendant group. The conductivity of such polymers can often be tuned by chemical or electrochemical reduction of the bipyridinium units.
The integration of bipyridinium units into porous crystalline polymers like Covalent Organic Frameworks (COFs) and Covalent Triazine Frameworks (CTFs) has been a significant area of research. These materials offer high surface areas and ordered structures, making them suitable for a variety of applications.
Bipyridinium-based ionic covalent triazine frameworks (ICTFs) have been synthesized through the ionothermal polymerization of dicyanophenyl-substituted viologens. mdpi.comnih.gov These frameworks exhibit permanent porosity and a high specific surface area, which can be tailored by anion exchange. nih.gov For instance, ICTFs have demonstrated significant adsorption capacities for gases like CO2, SO2, and NO. nih.gov
Similarly, polycationic 2D COFs have been constructed using bipyridinium-based building blocks. mdpi.com These materials are synthesized via Schiff-base reactions and feature stacked 2D layers, creating a 3D porous framework. mdpi.com The electrostatic interactions within these charged frameworks make them promising candidates for the enrichment and detection of target analytes. mdpi.com Bipyridine-based COFs can also act as platforms for coordinating metal ions, leading to materials with applications in catalysis and gas separation. researchgate.netrsc.orgnih.gov For example, a Cu(I) coordinated bipyridyl COF has been shown to be effective for propylene/propane separation. nih.gov
The general strategy for creating these functional frameworks is summarized in the table below:
| Framework Type | Precursor Monomers | Key Features | Potential Applications |
| Ionic Covalent Triazine Frameworks (ICTFs) | Dicyanophenyl-substituted viologens | High surface area, tunable porosity via anion exchange | Gas capture and separation (CO2, SO2, NO) nih.gov |
| Polycationic Covalent Organic Frameworks (PC-COFs) | Bipyridinium-based aldehydes and aromatic amines | 3D porous structures from stacked 2D layers | Analyte enrichment and detection mdpi.com |
| Metal-coordinated Bipyridine COFs | Bipyridine-containing diamines and aldehydes | Ordered mesopores with metal coordination sites | Electrocatalysis, gas separation rsc.orgnih.gov |
Construction of Mechanically Interlocked Molecules (MIMs)
The electron-deficient nature of the bipyridinium core is fundamental to its use in the template-directed synthesis of mechanically interlocked molecules (MIMs) such as catenanes and rotaxanes.
Catenanes, consisting of two or more interlocked rings, and rotaxanes, where a linear "axle" is threaded through a macrocyclic "wheel" and trapped by bulky "stoppers," have been extensively studied for their potential in molecular machinery. The synthesis of these complex architectures often relies on non-covalent interactions to pre-organize the components before a final covalent bond-forming reaction creates the mechanical link. cmu.edunih.gov
The assembly of these structures frequently utilizes π-π stacking interactions between electron-rich donor molecules and electron-deficient acceptor molecules. scienceopen.com The bipyridinium unit is a quintessential π-acceptor in this context. A common synthetic strategy involves the reaction of a bipyridinium salt with an electron-rich macrocycle, often containing hydroquinone (B1673460) or other electron-donating moieties. scienceopen.com This donor-acceptor recognition templates the formation of the interlocked structure.
| Mechanically Interlocked Molecule | Key Components | Templating Interaction | Synthetic Approach |
| rsc.orgCatenane | Bipyridinium-containing macrocycle and an electron-rich crown ether | π-π stacking, donor-acceptor interactions scienceopen.com | Template-directed cyclization |
| rsc.orgRotaxane | Bipyridinium-containing axle and an electron-rich macrocyclic wheel | Donor-acceptor recognition rsc.org | Threading followed by stoppering, or "clipping" the wheel around the axle |
High-yielding syntheses for 2,2'-bipyridine (B1663995) macrocycles, which are versatile precursors for rotaxanes, have been developed, enabling their production on a larger scale. rsc.org
The formation of charge-transfer complexes between electron donors and acceptors is a key principle in supramolecular chemistry and materials science. Viologen species, including 1-phenyl-4,4'-bipyridin-1-ium derivatives, are excellent electron acceptors for the construction of such systems. nih.gov These donor-acceptor interactions are not only crucial for the synthesis of MIMs but also for developing materials with interesting photophysical properties.
Upon photoexcitation, electron transfer can occur from the donor to the acceptor, creating a charge-separated state. rsc.org The dynamics of this charge separation and recombination are of fundamental interest for applications in molecular electronics and artificial photosynthesis. The properties of these donor-acceptor systems can be tuned by modifying the electronic nature of both the donor and the acceptor components. For example, rhenium(I) bipyridyl complexes featuring both donor and acceptor substituents have been shown to exhibit excited-state switching behavior that is dependent on the solvent environment. nih.gov
| Donor-Acceptor System Component | Role | Examples |
| Acceptor | Electron-deficient unit | 1-Phenyl-4,4'-bipyridin-1-ium, other viologen derivatives |
| Donor | Electron-rich unit | Hydroquinone ethers, triphenylamine, phenyleneethynylene derivatives rsc.orgnih.gov |
Energy Storage and Conversion Technologies
While specific data on the application of this compound in energy storage and conversion is limited in the provided search context, the redox properties of viologens in general suggest their potential in this area. The ability of the bipyridinium unit to undergo reversible one-electron reduction to a stable radical cation is the basis for its use in electrochromic devices. This same redox couple could theoretically be harnessed in redox flow batteries for energy storage, where the bipyridinium compound would serve as the anolyte material.
Furthermore, bipyridine-based covalent organic frameworks have been explored for photocatalytic water oxidation, a key process in energy conversion. researchgate.net The porous structure and the ability to incorporate catalytic metal centers make these materials promising for solar fuel production. researchgate.net Covalent triazine frameworks, which can also incorporate bipyridinium-like structures, are being investigated as photocatalysts for hydrogen generation from water. encyclopedia.pub The tunable electronic properties of these frameworks allow for the optimization of light absorption and charge separation, which are critical for efficient photocatalysis. encyclopedia.pub
Electrolyte Components for Rechargeable Batteries (e.g., Redox Flow Batteries, Lithium-ion Batteries)
In the quest for efficient and sustainable energy storage solutions, organic redox-active materials are being extensively investigated as alternatives to traditional metal-based systems. Bipyridinium salts, including this compound, are promising candidates for anolytes (negative electrolytes) in aqueous organic redox flow batteries (AORFBs). nih.gov This is attributed to their high solubility in aqueous solutions, negative redox potentials, and good electrochemical stability under neutral pH conditions. nih.gov
The performance of such batteries is critically dependent on the molecular structure of the redox-active species. The introduction of a phenyl group on the bipyridinium core can influence the electronic properties and stability of the molecule. Research into related phenylene-bridged bispyridinium compounds has shown the potential for achieving high cell voltages and specific capacities. For instance, a flow battery utilizing a phenylene-bridged bispyridinium anolyte demonstrated a high standard cell voltage of 1.730 V and a specific capacity of 20.0 Ah L⁻¹. researchgate.net While specific performance data for this compound in a full battery setup is not extensively detailed in publicly available literature, the general characteristics of phenyl-substituted bipyridinium compounds suggest their potential for high-performance AORFBs. The fast electrode reaction kinetics of bipyridine-based molecules are particularly promising for minimizing activation polarization in redox flow batteries. nih.gov
Table 1: Representative Performance of Bipyridinium-Based Anolytes in Aqueous Redox Flow Batteries
| Parameter | Value | Reference Compound |
|---|---|---|
| Cell Voltage | 1.730 V | Phenylene-bridged bispyridinium |
| Specific Capacity | 20.0 Ah L⁻¹ | Phenylene-bridged bispyridinium |
| Energy Efficiency | 80.8% | Phenylene-bridged bispyridinium |
| Capacity Decay | 0.09% per cycle | 4,4′-Bipyridinium derivative |
Molecular engineering efforts are ongoing to enhance the stability of viologen-based anolytes, particularly against degradation in the presence of oxygen, which is a crucial factor for the practical application of AORFBs. nih.gov
Materials for Supercapacitors
Bipyridinium salts like this compound can act as redox mediators in the electrolyte of a supercapacitor. The reversible redox couple of the viologen derivative can significantly increase the specific capacitance of the device. When a voltage is applied, the 1-Phenyl-4,4'-bipyridin-1-ium cation can be reduced at the negative electrode, storing charge through a Faradaic process. This is in addition to the charge stored in the electrical double layer.
Table 2: Potential Enhancements in Supercapacitors with Redox-Active Electrolytes
| Parameter | Conventional Electrolyte | With Redox Mediator (Illustrative) |
|---|---|---|
| Specific Capacity (Negative Electrode) | 69.3 mAh g⁻¹ | 300.4 mAh g⁻¹ |
| Specific Capacity (Positive Electrode) | 63.5 mAh g⁻¹ | 301.1 mAh g⁻¹ |
| Energy Density | Lower | Up to 37.1 Wh kg⁻¹ |
Molecular Electronics and Switching Devices
The ability of this compound to exist in multiple, stable redox states with distinct optical and electronic properties makes it a fundamental building block for molecular electronics and switching devices.
Development of Stimuli-Responsive Materials
Stimuli-responsive materials are "smart" materials that can change their properties in response to external stimuli, such as light, heat, or an electrical potential. The redox-driven changes in this compound are central to its application in such materials.
A key application is in electrochromic devices, which change color upon the application of a voltage. The dication of 1-Phenyl-4,4'-bipyridin-1-ium is typically colorless or pale yellow. Upon a one-electron reduction, it forms a stable radical cation which is intensely colored. This reversible color change can be harnessed in smart windows, displays, and anti-glare mirrors. Asymmetric bipyridinium compounds, such as 1-Phenyl-4,4'-bipyridin-1-ium, have been shown to exhibit electrochromic properties. nih.gov The incorporation of these molecules into solid-state devices, for example with TiO2 nanoparticles, can enhance the electrochromic response and durability. nih.gov
The color of the reduced state of viologens can be tuned by the substituents on the nitrogen atoms. While many simple alkyl-substituted viologens are blue or violet in their reduced state, aryl-substituted viologens can exhibit different colors.
Exploration in Molecular Switches and Logic Gates
At the single-molecule level, the reversible switching between different redox states of bipyridinium units can be used to control mechanical motion, forming the basis of molecular machines. cnr.it 1-Phenyl-4,4'-bipyridin-1-ium can be incorporated into more complex molecular architectures, such as rotaxanes and catenanes, where the change in its redox state can induce the movement of a macrocyclic ring along a molecular axle. cnr.it
This redox-stimulated switching behavior is fundamental to the development of molecular logic gates. mdpi.com In these systems, chemical or electrochemical inputs (e.g., the addition of an oxidizing or reducing agent, or the application of a potential) can be used to control the state of the molecule, which in turn produces a detectable output (e.g., a change in fluorescence or absorbance). By designing molecules with multiple responsive units, complex logic functions such as AND, OR, and XOR can be realized at the molecular level. mdpi.com The well-defined redox chemistry of 1-Phenyl-4,4'-bipyridin-1-ium makes it a valuable component in the design of such molecular-scale computational devices.
Conclusion and Future Outlook
Synthesis of Academic Knowledge and Key Discoveries
Research on 1-Phenyl-4,4'-bipyridin-1-ium dichloride and its parent compound, phenyl viologen, has led to several key discoveries. The synthesis of phenyl viologen dication has been successfully achieved, and its subsequent reduction to the radical cation and neutral species has been thoroughly characterized. acs.org A significant structural discovery is the conformational change upon reduction: the two central pyridinium (B92312) rings are twisted by approximately 36° in the dicationic state, but become coplanar in the radical cation form. acs.org This structural planarization upon reduction is a hallmark of viologens and is crucial for their electronic and optical properties.
The electrochemical behavior of phenyl viologen is characterized by two reversible one-electron reductions. acs.org These redox processes are associated with distinct color changes, a property that is central to their application in electrochromic devices. acs.orgmdpi.com The substitution of a phenyl group on the nitrogen atom influences the electronic properties of the bipyridinium core, tuning its redox potentials and, consequently, its color in the reduced state. mdpi.com While typical alkyl viologens display a blue or violet color upon reduction, phenyl-substituted viologens can exhibit green hues. mdpi.com
Remaining Challenges and Open Questions in Research
Despite the progress made, several challenges and unanswered questions remain in the study of this compound and related compounds. A primary challenge is the long-term stability of the radical cation species, which can be susceptible to dimerization or reaction with oxygen, potentially limiting the operational lifetime of devices based on these materials. researchgate.netnih.gov While the fundamental electrochemical properties are well-understood, a comprehensive understanding of the photophysical processes, including fluorescence and phosphorescence, of this compound is still lacking.
Further research is also needed to fully elucidate the structure-property relationships in aryl-substituted viologens. The influence of different substituents on the phenyl ring on the electrochemical, optical, and stability characteristics of the viologen is an area ripe for exploration. Moreover, while applications in electrochromism are established, the potential of this compound in other areas such as catalysis, sensing, and energy storage remains largely unexplored. The development of synthetic methods that allow for precise control over the molecular architecture of viologen-based systems is crucial for unlocking their full potential.
Prospective Directions for Future Research on this compound
Future research on this compound is expected to follow several promising directions. A key focus will be on the molecular engineering of novel viologen derivatives with enhanced stability and performance. This could involve the introduction of sterically hindering groups to prevent dimerization of the radical cations or the incorporation of functional groups that improve solubility and processability. nih.gov The synthesis and investigation of polymeric and supramolecular systems incorporating the 1-Phenyl-4,4'-bipyridin-1-ium moiety could lead to materials with improved robustness and novel functionalities. rsc.orgrsc.org
There is significant potential for exploring the application of this compound in emerging technologies. For instance, its redox properties make it a candidate for use as a mediator in bio-electrocatalysis or as an active component in redox flow batteries for large-scale energy storage. rsc.orgscribd.com The development of viologen-based sensors for the detection of various analytes, leveraging the color change upon reduction, is another promising avenue. Furthermore, investigating the nonlinear optical properties of these compounds could open up applications in photonics and optoelectronics.
Potential for Interdisciplinary Collaboration and Advanced Applications
The multifaceted nature of this compound and its derivatives offers fertile ground for interdisciplinary collaboration. The synthesis of new and improved viologen-based materials will require the expertise of synthetic organic chemists. A thorough understanding of their electrochemical and photophysical properties will necessitate collaboration with electrochemists and photophysicists. Materials scientists and engineers will be crucial for the fabrication and testing of devices incorporating these compounds.
Such collaborations could lead to the development of advanced applications. For example, the integration of viologens into flexible and transparent electrodes could pave the way for next-generation smart windows and displays. researchgate.net In the field of renewable energy, the development of efficient and stable viologen-based aqueous organic redox flow batteries could provide a cost-effective solution for grid-scale energy storage. usu.eduosti.gov Furthermore, the unique host-guest chemistry of viologens within macrocyclic hosts like cucurbiturils opens up possibilities for the design of molecular switches and machines. nih.gov
Q & A
Q. What synthetic methodologies are recommended for preparing 1-Phenyl-4,4'-bipyridin-1-ium dichloride with high purity for crystallographic studies?
To synthesize high-purity this compound, a two-step quaternization reaction is typically employed. First, 4,4'-bipyridine is reacted with benzyl chloride derivatives under reflux in anhydrous acetonitrile for 24–48 hours. The intermediate is then purified via recrystallization from ethanol/water mixtures. For dichloride salt formation, the product is treated with hydrochloric acid (2.0 M) and precipitated under reduced pressure. Purity is verified via elemental analysis and NMR spectroscopy, with final crystallization in methanol/diethyl ether to minimize counterion impurities .
Q. How should researchers approach the structural characterization of this compound using X-ray crystallography?
For robust structural determination:
- Data Collection : Use a single-crystal X-ray diffractometer (MoKα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts.
- Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination, followed by full-matrix least-squares refinement in SHELXL.
- Validation : Check for residual electron density peaks (< 1.0 eÅ⁻³) and ensure R-factor convergence (R₁ < 5% for high-resolution data). Hydrogen bonding and π-π interactions should be analyzed using Mercury or PLATON .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between experimental and computational data regarding supramolecular aggregation of bipyridinium dichlorides?
Discrepancies often arise from solvent effects or dynamic intermolecular interactions. To address this:
- Hybrid Refinement : Combine crystallographic data (e.g., CCDC 2173318) with DFT calculations (B3LYP/6-31G*) to model lattice energy and optimize hydrogen-bond geometries.
- Dynamic Crystallography : Perform variable-temperature XRD to observe phase transitions or conformational flexibility.
- Charge Density Analysis : Use multipole refinement (e.g., with XD2016) to map electrostatic potentials and validate computational charge distributions .
Q. How can hydrogen bonding and π-π interactions in this compound be quantitatively analyzed to predict crystal packing?
- Hydrogen Bond Metrics : Measure donor-acceptor distances (typically 2.6–3.2 Å) and angles (> 150°) using crystallographic software. For example, N⁺–H⋯Cl⁻ interactions in related compounds show d(N⋯Cl) = 3.12–3.25 Å .
- π-π Stacking Analysis : Calculate centroid-to-centroid distances (3.4–3.8 Å) and dihedral angles (< 10°) between aromatic rings. Tools like CrystalExplorer can quantify interaction energies (e.g., –15 to –25 kJ/mol per stacking pair).
- Hirshfeld Surfaces : Generate 2D fingerprint plots to visualize interaction contributions (e.g., Cl⁻ contacts ≈ 25% of surface area) .
Q. What are the best practices for refining crystal structures of charge-transfer complexes involving this compound using SHELXL?
- Model Building : Assign anisotropic displacement parameters (ADPs) to all non-hydrogen atoms. For disordered counterions, use PART and SUMP instructions.
- Restraints : Apply DFIX and DANG constraints for geometrically unstable regions (e.g., flexible phenyl rings).
- Twinned Data Handling : For non-merohedral twinning, refine using TWIN/BASF commands with HKLF 5 format data. Validate with ROTAX and Hooft parameters .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
